UCPH-102: An In-Depth Technical Guide to its Mechanism of Action
UCPH-102: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCPH-102 is a potent and highly selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a critical component in the regulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of UCPH-102, detailing its interaction with EAAT1 and the consequent functional implications. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of UCPH-102, and provides visual representations of its molecular interactions and experimental workflows. A significant advancement over its predecessor, UCPH-101, UCPH-102 possesses enhanced blood-brain barrier permeability, making it a valuable tool for in vivo studies.
Core Mechanism of Action: Allosteric Inhibition of EAAT1
UCPH-102 functions as a non-competitive, allosteric inhibitor of the EAAT1 transporter.[1][2] Unlike competitive inhibitors that bind to the glutamate (B1630785) binding site, UCPH-102 interacts with a distinct, predominantly hydrophobic pocket located within the trimerization domain of the EAAT1 monomer.[1][3] This allosteric binding event induces a conformational change in the transporter, effectively locking it in a long-lasting inactive state, thereby preventing the translocation of glutamate across the cell membrane.[1]
The inhibition by UCPH-102 is specific to the monomer it binds to and does not affect substrate transport through the other monomers within the trimeric EAAT1 complex.[4] While structurally similar to UCPH-101, UCPH-102 exhibits more reversible binding kinetics, resulting in a less sustained inhibition compared to its analog.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of UCPH-102 with EAAT1.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 0.43 µM | Not Specified | Not Specified | |
| Kd | 0.17 ± 0.02 µM | Human EAAT1 in tsA201 cells | Patch-clamp Electrophysiology | [4] |
Table 1: Inhibitory Potency of UCPH-102 against EAAT1.
| Transporter Subtype | Inhibition by UCPH-102 (at 10 µM) | Reference |
| EAAT1 | Significant Inhibition | [4] |
| EAAT2 | Negligible Inhibition | [4] |
| EAAT3 | Negligible Inhibition | [4] |
| EAAT4 | No Significant Inhibition | [4] |
| EAAT5 | No Significant Inhibition | [4] |
Table 2: Selectivity Profile of UCPH-102 across EAAT Subtypes.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol is designed to measure the inhibitory effect of UCPH-102 on EAAT1-mediated currents.
Cell Preparation:
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HEK293 or tsA201 cells are transiently or stably transfected with the cDNA encoding human EAAT1.
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Cells are cultured on glass coverslips for 24-48 hours post-transfection before recording.
Solutions:
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Internal Pipette Solution (in mM): 130 KSCN, 10 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
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External Bath Solution (in mM): 140 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. Glutamate (e.g., 1 mM) is added to this solution to elicit EAAT1 currents.
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UCPH-102 Stock Solution: A 10 mM stock solution of UCPH-102 is prepared in DMSO and diluted to the final desired concentrations in the external bath solution on the day of the experiment.
Recording Procedure:
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Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external bath solution.
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Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
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Cells are voltage-clamped at a holding potential of -60 mV.
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EAAT1-mediated currents are evoked by the application of glutamate.
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After establishing a stable baseline current, various concentrations of UCPH-102 are co-applied with glutamate to determine the concentration-response relationship and calculate the IC50 value.
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To investigate the voltage dependence of inhibition, current-voltage relationships are determined by applying voltage steps (e.g., from -100 mV to +60 mV) in the presence and absence of UCPH-102.
Radioligand Binding Assay for Selectivity Profiling
This protocol is used to assess the selectivity of UCPH-102 for EAAT1 over other EAAT subtypes.
Membrane Preparation:
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HEK293 cells individually expressing EAAT1, EAAT2, EAAT3, EAAT4, or EAAT5 are harvested.
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Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
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The membrane pellet is washed and resuspended in the binding buffer.
Binding Assay:
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Radioligand: [3H]-D-aspartate is a commonly used radiolabeled substrate for EAATs.
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Binding Buffer (in mM): 50 Tris-HCl, 100 NaCl, pH 7.4.
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Procedure:
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In a 96-well plate, incubate cell membranes (containing a specific EAAT subtype) with a fixed concentration of [3H]-D-aspartate.
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For competition binding, add increasing concentrations of UCPH-102.
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Non-specific binding is determined in the presence of a saturating concentration of a non-labeled substrate (e.g., 1 mM L-glutamate).
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Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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The radioactivity retained on the filters is quantified using liquid scintillation counting.
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The data is analyzed to determine the inhibitory constant (Ki) of UCPH-102 for each EAAT subtype.
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Visualizations
Caption: UCPH-102 allosterically inhibits EAAT1.
Caption: Workflow for Patch-Clamp Electrophysiology.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Molecular insights into disease-associated glutamate transporter (EAAT1 / SLC1A3) variants using in silico and in vitro approaches [frontiersin.org]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
